cis-1-Chloropropene

Radiochemistry Hot atom chemistry Gas-phase kinetics

cis-1-Chloropropene (CAS 16136-84-8, (Z)-1-Chloro-1-propene) is a halogenated alkene with molecular formula C3H5Cl and molecular weight 76.525 g/mol. It exists as one of two geometric isomers of 1-chloropropene, distinguished by the cis (Z) configuration of the chloro and methyl groups relative to the carbon-carbon double bond.

Molecular Formula C3H5Cl
Molecular Weight 76.52 g/mol
CAS No. 16136-84-8
Cat. No. B095951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Chloropropene
CAS16136-84-8
Molecular FormulaC3H5Cl
Molecular Weight76.52 g/mol
Structural Identifiers
SMILESCC=CCl
InChIInChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2-
InChIKeyOWXJKYNZGFSVRC-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Chloropropene (CAS 16136-84-8): Core Specifications and Baseline Differentiation from Structural Analogs for Procurement Decisions


cis-1-Chloropropene (CAS 16136-84-8, (Z)-1-Chloro-1-propene) is a halogenated alkene with molecular formula C3H5Cl and molecular weight 76.525 g/mol. It exists as one of two geometric isomers of 1-chloropropene, distinguished by the cis (Z) configuration of the chloro and methyl groups relative to the carbon-carbon double bond [1]. This compound is a colorless liquid at ambient conditions, with a reported boiling point of 32.45 °C, melting point of -134.8 °C, density of 0.9271 g/cm³, and refractive index of 1.4000 . While often supplied as an isomeric mixture, procurement of the pure cis-isomer is essential for applications where stereochemical integrity dictates downstream reactivity, spectroscopic identity, or environmental fate.

Why Generic '1-Chloropropene' Substitution Fails: Stereochemistry-Driven Differentiation Demands cis-Specific Procurement


The term '1-chloropropene' encompasses two geometrically distinct isomers, cis-1-chloropropene and trans-1-chloropropene, which exhibit fundamentally different physicochemical properties and reactivity profiles due to their spatial atomic arrangements. The cis-isomer possesses a higher dipole moment than the trans-isomer, arising from the additive vector sum of the C-Cl and C-CH3 bond dipoles, while the trans-isomer exhibits partial dipole cancellation [1]. This difference in polarity translates directly into distinct boiling points, with the cis-isomer boiling at approximately 32.45 °C compared to 37.4 °C for the trans-isomer [2]. Furthermore, the cis-isomer demonstrates significantly different kinetic behavior in gas-phase reactions, including a higher overall rate constant for reaction with fluorine atoms (1.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) versus the trans-isomer (1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) [3]. These quantifiable differences mean that substituting an isomeric mixture or the incorrect isomer for a cis-specific application will yield irreproducible results, compromised spectroscopic validation, and potentially altered metabolic or degradation pathways.

cis-1-Chloropropene (CAS 16136-84-8): Head-to-Head Quantitative Differentiation Evidence Versus trans-Isomer and Structural Analogs


Reaction Kinetics with Fluorine-18 Atoms: cis-Isomer Exhibits 50% Higher Overall Rate Constant than trans-Isomer

In gas-phase thermal reactions with 18F atoms moderated to thermal energies, cis-1-chloropropene demonstrates a significantly higher overall reaction rate constant compared to its trans counterpart. The overall rate constant for the reaction of fluorine with cis-CH3CH=CHCl is approximately 1.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, whereas the trans-isomer exhibits a rate constant of approximately 1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. Additionally, the observed cis/trans product ratio of CH3CH=CH18F after terminal addition and Cl loss was 1.93 ± 0.10 from the cis substrate, compared to 1.29 ± 0.04 from the trans substrate, indicating that the cis-isomer yields a substantially higher proportion of the more stable cis product upon equilibration [1].

Radiochemistry Hot atom chemistry Gas-phase kinetics 18F radiolabeling

Infrared Vibrational Spectroscopy: cis-Isomer C-Cl Stretch Mode at 758 cm⁻¹ vs. trans-Isomer at 805 cm⁻¹ Enables Unambiguous Isomer Identification

The ethylenic C-Cl stretching vibration provides a clear spectroscopic fingerprint to distinguish between cis- and trans-1-chloropropene isomers. Vibrational assignments by Durig and Guirgis identified the ethylenic C-Cl stretch mode of the cis-isomer at 758 cm⁻¹ (vapor phase; IR: strong; Raman: very strong, polarized), whereas the corresponding mode for the trans-isomer appears at 805 cm⁻¹ (vapor phase; IR: very strong; Raman: medium) [1]. This 47 cm⁻¹ spectral separation is analytically significant and enables unambiguous isomer identification via FTIR or Raman spectroscopy.

Vibrational spectroscopy Infrared spectroscopy Raman spectroscopy Structural confirmation Quality control

Gas-Phase Reactivity with Fluorine-18: cis-Isomer Terminal/Central Addition Ratio of 0.46 Contrasts Sharply with Propene (>1.3) and 3-Chloropropene (>1.3)

The regioselectivity of fluorine atom addition to cis-1-chloropropene differs fundamentally from that observed with unsubstituted propene and positional isomers. For cis-1-chloropropene, addition to the olefinic position occurs preferentially on the central carbon atom, with a terminal/central ratio of 0.46 ± 0.03 [1]. In stark contrast, both propene and 3-chloropropene (allyl chloride) exhibit terminal addition preferences exceeding 1.3 [1]. This reversal in regioselectivity demonstrates that the chlorine substitution pattern on the double bond—specifically the 1-chloro substitution of cis-1-chloropropene—profoundly alters the electronic environment and directs nucleophilic/radical attack toward the central carbon.

Radiotracer studies Reaction mechanism Regioselectivity Olefin addition chemistry

Atmospheric Oxidation Reactivity: cis-Isomer OH Radical Rate Constant of 1.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ Quantifies Environmental Persistence

The atmospheric reactivity of cis-1-chloropropene with hydroxyl (OH) radicals has been quantitatively characterized, with a measured rate constant of 1.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K . This rate constant enables calculation of tropospheric lifetime and assessment of long-range transport potential relative to other volatile organic compounds. While a direct head-to-head comparison with the trans-isomer for this specific parameter was not located in the primary literature, the documented OH rate constant for the cis-isomer provides a validated baseline for atmospheric modeling and environmental impact assessments.

Atmospheric chemistry Environmental fate Tropospheric oxidation Risk assessment Degradation kinetics

Boiling Point Differentiation: cis-Isomer at 32.45 °C vs. trans-Isomer at 37.4 °C Enables Fractional Distillation Separation and Purity Verification

The boiling points of the two geometric isomers of 1-chloropropene differ by approximately 5 °C, a magnitude sufficient to enable separation via fractional distillation and to serve as a purity verification metric. cis-1-Chloropropene exhibits a boiling point of 32.45 °C (305.6 K ± 0.7 K, average of 6 values) [1], while trans-1-chloropropene boils at 37.4 °C (310.6 K) [2]. This difference stems from the higher dipole moment and consequently stronger intermolecular dipole-dipole interactions in the cis-isomer. NIST compilation data further reports an enthalpy of vaporization (ΔvapH) of 6.67 kcal/mol at 291 K for the cis-isomer [1].

Thermodynamics Phase change Separation science Quality assurance Physical property verification

cis-1-Chloropropene (CAS 16136-84-8): High-Value Application Scenarios Requiring cis-Specific Procurement


Radiochemical Tracer Studies and 18F-Labeling Experiments Requiring Defined Stereochemistry and Reaction Kinetics

Researchers investigating gas-phase reaction mechanisms with fluorine-18 atoms should procure cis-1-chloropropene specifically, as the compound exhibits a 50% higher overall reaction rate constant (1.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) and distinct terminal/central addition ratio (0.46 ± 0.03) compared to the trans-isomer [1]. The defined stereochemistry and well-characterized product distribution (cis/trans product ratio of 1.93 ± 0.10 from the cis substrate) enable precise interpretation of hot atom chemistry and radiochemical synthesis outcomes that would be confounded by isomeric mixtures or the incorrect isomer [1].

Spectroscopic Method Development and Analytical Reference Standard Applications

Analytical laboratories developing FTIR or Raman methods for isomer discrimination or environmental monitoring require pure cis-1-chloropropene as a calibration standard. The compound's characteristic ethylenic C-Cl stretching vibration at 758 cm⁻¹ provides a quantitative spectral marker that is separated by 47 cm⁻¹ from the trans-isomer signal at 805 cm⁻¹ [1]. The distinct boiling point of 32.45 °C further enables purity verification via GC-MS or distillation range measurement, making this compound an ideal reference material for spectroscopic libraries and regulatory compliance testing [2].

Microbial Reductive Dechlorination Pathway Studies for Environmental Remediation

Environmental microbiology researchers studying the anaerobic degradation of chlorinated hydrocarbons should procure cis-1-chloropropene as a key pathway intermediate. A 2025 study identified cis-1-chloropropene as a previously unreported intermediate in the dechlorination of cis-1,3-dichloropropene to non-toxic propene by Dehalococcoides mccartyi strain NIT-OBY [1]. Critically, the enzyme system preferentially dechlorinates the cis-substrate but not the trans-substrate, meaning that trans-1-chloropropene is not an acceptable substitute for these biodegradation pathway studies [1].

Physical Chemistry Studies of Stereochemical Effects on Intermolecular Interactions

Physical chemists investigating the relationship between molecular geometry and bulk thermodynamic properties should utilize cis-1-chloropropene specifically. The compound's higher dipole moment (relative to the trans-isomer) correlates directly with its 5 °C lower boiling point and its documented vapor pressure and vapor-liquid equilibrium behavior across the temperature range 276-368 K [1][2]. These well-characterized phase change parameters, including ΔvapH of 6.67 kcal/mol at 291 K, make the cis-isomer a valuable model compound for validating computational thermodynamic predictions and studying the impact of stereochemistry on intermolecular forces [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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